molecular formula C14H12BrClFN3O B12264719 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

Cat. No.: B12264719
M. Wt: 372.62 g/mol
InChI Key: XIPRMDDKDOQGEB-UHFFFAOYSA-N
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Description

1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a complex organic compound featuring a unique combination of azetidine, pyrazole, and substituted benzoyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole typically involves multi-step organic reactionsThe final step involves the formation of the pyrazole ring, which is achieved through cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Uniqueness: 1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogenated benzoyl and azetidine groups enhances its potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C14H12BrClFN3O

Molecular Weight

372.62 g/mol

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone

InChI

InChI=1S/C14H12BrClFN3O/c15-10-1-2-12(13(17)3-10)14(21)19-5-9(6-19)7-20-8-11(16)4-18-20/h1-4,8-9H,5-7H2

InChI Key

XIPRMDDKDOQGEB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)CN3C=C(C=N3)Cl

Origin of Product

United States

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